Cas no 959-23-9 (4'-Methoxychalcone)

4'-Methoxychalcone structure
4'-Methoxychalcone structure
Product Name:4'-Methoxychalcone
CAS No:959-23-9
MF:C16H14O2
MW:238.281164646149
MDL:MFCD00008407
CID:83255
PubChem ID:92853
Update Time:2024-10-25

4'-Methoxychalcone Chemical and Physical Properties

Names and Identifiers

    • 4′-Methoxychalcone
    • 2-BENZYLIDENE-4'-METHOXYACETOPHENONE
    • 1-(4-METHOXYPHENYL)-3-PHENYLPROP-2-EN-1-ONE
    • (E)-1-(4-METHOXYPHENYL)-3-PHENYLPROP-2-EN-1-ONE
    • RARECHEM AM UC 0609
    • alpha-styryl p-anisyl ketone
    • 4-Methoxychalcone
    • 4'-Methoxychalcone
    • METHOXYCHALCONE, 4'-(RG)
    • 1-(4'-methoxyphenyl)-3-phenylpropenone
    • benzylidene-4'-methoxyacetophenone
    • METHOXYCHALCONE,4'
    • 1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one (ACI)
    • Chalcone, 4′-methoxy- (6CI, 7CI, 8CI)
    • 1-(4-Methoxyphenyl)-3-phenylpropenone
    • 1-(p-Methoxyphenyl)-3-phenyl-2-propen-1-one
    • 4-Methoxyphenyl styryl ketone
    • NSC 37157
    • s5851
    • NCGC00095535-04
    • InChI=1/C16H14O2/c1-18-15-10-8-14(9-11-15)16(17)12-7-13-5-3-2-4-6-13/h2-12H,1H3/b12-7
    • Styryl p-anisyl ketone
    • NSC37157
    • 959-23-9
    • ST059919
    • Q27274750
    • AKOS001325034
    • (2E)-1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one
    • NCGC00095535-03
    • 2-Propen-1-one, 1-(4-methoxyphenyl)-3-phenyl-
    • SDCCGMLS-0066535.P001
    • S10032
    • NSC-37157
    • AB00375841-02
    • METHOXYCHALCONE, TRANS-4'-
    • HY-128400
    • (E)-1-(4-Methoxy-phenyl)-3-phenyl-propenone
    • CHALCONE, 4'-METHOXY-
    • CCG-214164
    • ACon1_000177
    • SPECTRUM211475
    • E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one
    • BM45N45FIZ
    • 22966-19-4
    • CS-0099579
    • NCGC00095535-01
    • MFCD00008407
    • 1-(4-Methoxy-phenyl)-3-phenyl-propenone
    • STK831846
    • (2E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one
    • 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (6)
    • MEGxp0_001883
    • BRD-K09233738-001-04-4
    • CHEMBL34398
    • TS-00699
    • BSPBio_002861
    • DTXSID001238595
    • BDBM50141532
    • Spectrum5_000236
    • .ALPHA.-STYRYL P-ANISYL KETONE
    • NCGC00095535-02
    • AF-961/00496034
    • CHEBI:174232
    • Z46053756
    • PD002123
    • SR-05000002481-1
    • SR-05000002481
    • 2-propen-1-one, 1-(4-methoxyphenyl)-3-phenyl-, (2E)-
    • 1-(4-methoxyphenyl)-3-phenyl-2-propen-1-one
    • LMPK12120188
    • MDL: MFCD00008407
    • Inchi: 1S/C16H14O2/c1-18-15-10-8-14(9-11-15)16(17)12-7-13-5-3-2-4-6-13/h2-12H,1H3
    • InChI Key: KJHHAPASNNVTSN-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(OC)=CC=1)C=CC1C=CC=CC=1
    • BRN: 644640

Computed Properties

  • Exact Mass: 238.09900
  • Monoisotopic Mass: 238.09938
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 26.3

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.114
  • Melting Point: 101-103 °C(lit.)
  • Boiling Point: 397.5°Cat760mmHg
  • Flash Point: 180.5°C
  • Refractive Index: 1.606
  • Water Partition Coefficient: Soluble in dichloromethane and methanol. Insoluble in water.
  • PSA: 26.30000
  • LogP: 3.59130
  • Solubility: Not determined

4'-Methoxychalcone Security Information

  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38

4'-Methoxychalcone Customs Data

  • HS CODE:2914509090
  • Customs Data:

    China Customs Code:

    2914509090

    Overview:

    2914509090 Ketones containing other oxygen-containing groups. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS:2914509090 other ketones with other oxygen function VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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4'-Methoxychalcone Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  overnight, 5 - 10 °C
Reference
An eco-friendly synthesis of 2-pyrazoline derivatives catalysed by CeCl3·7H2O
Bhat, Prabhat; Shridhar, Gomathi; Ladage, Savita; Ravishankar, Lakshmy, Journal of Chemical Sciences (Berlin, 2017, 129(9), 1441-1448

Production Method 2

Reaction Conditions
1.1 Catalysts: Barium hydroxide Solvents: 1-Ethyl-3-methylimidazolium dicyanamide ;  7 h, rt
Reference
Large acceleration under highly concentrated conditions: Synthesis of chalcones using a small amount of DMF or [emim]N(CN)2
Tanemura, Kiyoshi, Results in Chemistry, 2022, 4,

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  cooled; 3 h, rt
Reference
Recyclable Copper Nanoparticles-Catalyzed Hydroboration of Alkenes and β-Borylation of α,β-Unsaturated Carbonyl Compounds with Bis(Pinacolato)Diboron
Shegavi, Mahadev L.; Saini, Suresh; Bhawar, Ramesh; Vishwantha, Meghana Desai; Bose, Shubhankar Kumar, Advanced Synthesis & Catalysis, 2021, 363(9), 2408-2416

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  3 h, rt; overnight, rt
Reference
A simple and practical method for the synthesis of 2-amino-5,6-dihydro-5,7-diarylquinazolin-4-ols
Senguttuvan, S.; Nagarajan, Samuthira, Journal of Heterocyclic Chemistry, 2009, 46(6), 1346-1348

Production Method 5

Reaction Conditions
1.1 Catalysts: Sodium hydroxide ,  Water ,  Agar Solvents: Ethanol ;  90 min, 28 - 30 °C
Reference
Novel gel-entrapped base catalysts for the Claisen-Schmidt reaction
Chaphekar, Sachin S.; Samant, Shriniwas D., Journal of Chemical Technology and Biotechnology, 2004, 79(7), 769-773

Production Method 6

Reaction Conditions
1.1 Catalysts: Sodium nitrate Solvents: Water ;  30 min, rt
1.2 Reagents: Oxygen ;  2 h, 900 °C
1.3 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Methanol ;  24 h, rt
Reference
Application of natural phosphate modified with sodium nitrate in the synthesis of chalcones: a soft and clean method
Sebti, Said; Solhy, Abderrahim; Tahir, Rachid; Abdelatif, Smahi; Boulaajaj, Said; et al, Journal of Catalysis, 2003, 213(1), 1-6

Production Method 7

Reaction Conditions
1.1 Catalysts: (SP-4-1)-Bis[ethyl (2E)-2-(phenylmethylene)hydrazinecarbodithioato-κN2,κS′1]nick… Solvents: Water ;  60 min, 55 °C
Reference
Effect of Phosphorus Amount on the Particle Size and Catalytic Performance of Heterogeneous Nickel(II) Schiff-Base Complex in Aldol Condensation Reaction
Eshtiagh-Hosseini, Hossein; Tabari, Taymaz, Phosphorus, 2013, 188(12), 1778-1791

Production Method 8

Reaction Conditions
1.1 Catalysts: Aluminum triflate (crosslinked-polystyrene-supported aluminum triflate) ;  3.1 h, 80 °C
Reference
Friedel-Crafts acylation of arenes with carboxylic acids using polystyrene-supported aluminum triflate
Boroujeni, Kaveh Parvanak; Parvanak, Kamran, Journal of the Serbian Chemical Society, 2011, 76(2), 155-163

Production Method 9

Reaction Conditions
1.1 Catalysts: Potassium hydroxide ;  5 min, rt
Reference
Advanced Mechanochemistry Device for Sustainable Synthetic Processes
Gomes, Carla; Vinagreiro, Carolina S.; Damas, Liliana; Aquino, Gilberto; Quaresma, Joana; et al, ACS Omega, 2020, 5(19), 10868-10877

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  1 h, rt
Reference
Aldol condensation in water using polyethylene glycol 400
Tanemura, Kiyoshi; Suzuki, Tsuneo; Nishida, Yoko; Horaguchi, Takaaki, Chemistry Letters, 2005, 34(4), 576-577

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  5 s, cooled; overnight, rt
Reference
3-Oxopropane-1-sulfonic acids and -sulfonates
, World Intellectual Property Organization, , ,

Production Method 12

Reaction Conditions
1.1 Catalysts: Sodium hydroxide Solvents: Ethanol ;  3 - 4 h, rt
Reference
Preparation of 1,5-diketones by addition of cyclohexanone to chalcones under solvent-free phase transfer catalyst condition
Ceylan, Mustafa; Gezegen, Hayreddin, Turkish Journal of Chemistry, 2008, 32(1), 55-61

Production Method 13

Reaction Conditions
1.1 Catalysts: Alumina ,  Potassium fluoride Solvents: Ethanol ;  25 min
Reference
Application of ultrasound irradiation in synthesis of chalcones
Huang, Dan; Jiang, Guo-Qing, Youji Huaxue, 2002, 22(12), 1057-1059

Production Method 14

Reaction Conditions
1.1 Catalysts: Copper perchlorate hexahydrate ;  60 min, rt
1.2 Reagents: Sodium chloride Solvents: Water ;  cooled
Reference
Sonochemical aldol condensation using copper perchlorate hexahydrate as catalyst in solventless media
Puri, Saurabh; Kaur, Balbir; Kumar, Harish, International Journal of Chemistry (Mumbai, 2013, 2(2), 254-258

Production Method 15

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  overnight, rt
Reference
Synthesis, characterization and antimicrobial activity of thiazole, benzothiazole and pyrimidine derivatives bearing sydnone moieties
Asundaria, S. T.; Patel, K. C., Pharmaceutical Chemistry Journal, 2012, 45(12), 725-731

Production Method 16

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  0 °C; 3 h, rt
Reference
Imidazotriazine compounds and their preparation, pharmaceutical compositions and use in the treatment of bacterial infection
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Production Method 17

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water
Reference
Novel phosphorous (v)-based reagents, processes for the preparation tony thereof, and their use in making stereo-defined organophoshorous (v) compounds
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Production Method 18

Reaction Conditions
1.1 Catalysts: Sodium hydroxide Solvents: Ethanol ,  Water ;  3 h, 15 °C; 24 h, 15 °C
Reference
Synthesis and cytotoxic activity of chalcone derivatives on human breast cancer cell lines
Harmastuti, Nuraini; Herowati, Rina; Susilowati, Dyah; Pranowo, Harno Dwi; Mubarika, Sofia, Indonesian Journal of Chemistry, 2012, 12(3), 261-267

Production Method 19

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(phenylmethyl)-, di-μ-chlorotetrachlorodip… Solvents: Toluene ;  40 min, rt
Reference
A versatile method for the synthesis of diaryl and alkyl aryl ketones via palladium-catalysed cross-coupling reaction of arylboronic acids with acyl chlorides
Rafiee, Fatemeh; Hajipour, Abdol R., Applied Organometallic Chemistry, 2015, 29(3), 181-184

Production Method 20

Reaction Conditions
1.1 Catalysts: 4-Methoxybenzaldehyde Solvents: Toluene ;  2 h, reflux
Reference
Efficient synthesis of chalcones by a solid base catalyst
Kantam, M. Lakshmi; Prakash, B. Veda; Reddy, Ch. Venkat, Synthetic Communications, 2005, 35(14), 1971-1978

4'-Methoxychalcone Raw materials

4'-Methoxychalcone Preparation Products

4'-Methoxychalcone Suppliers

Amadis Chemical Company Limited
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(CAS:959-23-9)4'-Methoxychalcone
Order Number:A1205911
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 03:43
Price ($):186.0
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Amadis Chemical Company Limited
(CAS:959-23-9)4'-Methoxychalcone
A1205911
Purity:99%
Quantity:100g
Price ($):186.0
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